molecular formula C10H13BClNO2 B2940935 [4-Chloro-3-(pyrrolidin-1-yl)phenyl]boronic acid CAS No. 2377605-66-6

[4-Chloro-3-(pyrrolidin-1-yl)phenyl]boronic acid

Cat. No.: B2940935
CAS No.: 2377605-66-6
M. Wt: 225.48
InChI Key: KEXPBXMZJWYKDL-UHFFFAOYSA-N
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Description

[4-Chloro-3-(pyrrolidin-1-yl)phenyl]boronic acid (CAS: 850589-51-4) is a boronic acid derivative with a molecular formula of C₁₁H₁₃BClNO₃ and a molecular weight of 253.49 g/mol . The compound features a phenyl ring substituted with a chlorine atom at the 4-position and a pyrrolidine group at the 3-position, linked to a boronic acid (-B(OH)₂) moiety. This structure confers unique electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals. Notably, its pyrrolidine substituent enhances solubility in polar solvents compared to simpler aryl boronic acids .

Properties

IUPAC Name

(4-chloro-3-pyrrolidin-1-ylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BClNO2/c12-9-4-3-8(11(14)15)7-10(9)13-5-1-2-6-13/h3-4,7,14-15H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXPBXMZJWYKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)N2CCCC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-Chloro-3-(pyrrolidin-1-yl)phenyl]boronic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base in an aqueous or organic solvent.

    Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.

    Substitution Reactions: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Aqueous or organic solvents like ethanol or toluene.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters and Boranes: Formed through oxidation and reduction reactions.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Catalysis: Employed in catalytic processes to form carbon-carbon bonds.

Biology and Medicine:

    Drug Development:

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Industry:

    Material Science: Utilized in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of [4-Chloro-3-(pyrrolidin-1-yl)phenyl]boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Substituent Effects on Solubility and Stability

  • [3-Chloro-4-(pyrrolidinyl-1-carbonyl)phenyl]boronic Acid (CAS: 850589-51-4) :
    Exhibits moderate solubility in aqueous solutions due to the polar pyrrolidine group. Stability is maintained at room temperature, avoiding decomposition under standard storage conditions .

  • [4-(4-Propan-2-yloxyphenyl)phenyl]boronic Acid (Compound 2) :
    Precipitates in RPMI culture medium, limiting its utility in biological assays despite theoretical predictions of favorable solubility. This highlights the unpredictability of solubility based solely on substituent polarity .

  • Pyren-1-yl Boronic Acid (Compound 3) :
    Similar precipitation issues in vitro, suggesting bulky aromatic substituents (e.g., pyrene) may hinder solubility even if lipid solubility is theoretically favorable .

Table 1: Solubility and Stability of Selected Boronic Acids
Compound Solubility in RPMI Stability Key Substituent
[4-Chloro-3-(pyrrolidin-1-yl)phenyl]boronic acid Moderate Stable at RT Chloro, pyrrolidine
[4-(4-Propan-2-yloxyphenyl)phenyl]boronic acid Poor Unstable Isopropoxy, biphenyl
Pyren-1-yl boronic acid Poor Unstable Pyrene

Biological Activity

[4-Chloro-3-(pyrrolidin-1-yl)phenyl]boronic acid is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. Boronic acids and their derivatives have been recognized for their diverse pharmacological properties, including anticancer, antibacterial, and antiviral activities. This article reviews the biological activity of [4-Chloro-3-(pyrrolidin-1-yl)phenyl]boronic acid, supported by various research findings and case studies.

Chemical Structure and Properties

The compound [4-Chloro-3-(pyrrolidin-1-yl)phenyl]boronic acid features a boronic acid functional group attached to a chlorinated phenyl ring and a pyrrolidine moiety. This unique structure contributes to its biological activity, particularly in enzyme inhibition and receptor interactions.

Anticancer Activity

Research indicates that boronic acids can inhibit the growth of various cancer cell lines. For instance, studies have shown that phenylboronic acid (PBA), a structural analogue, inhibits prostate cancer cell migration and proliferation by targeting Rho family GTPases and downregulating actomyosin contractility pathways .

In vitro studies on related compounds reveal that modifications to the boronic acid structure can enhance anticancer efficacy. For example, compounds exhibiting similar structural features have demonstrated significant inhibition of renal cancer and leukemia cell growth through mechanisms involving DNA damage response pathways .

CompoundCancer TypeIC50 (µM)Mechanism of Action
PBAProstate1Inhibition of RhoA, Rac1, Cdc42
HSD1791Renal0.5Induction of DNA damage via p-H2AX

Antibacterial Activity

Boronic acids have also shown promising antibacterial properties. Specifically, derivatives similar to [4-Chloro-3-(pyrrolidin-1-yl)phenyl]boronic acid have been evaluated for their effectiveness against resistant bacterial strains. For example, compounds with pyrrolidine rings exhibit enhanced activity against Streptococcus pneumoniae and Staphylococcus aureus, suggesting that the pyrrolidine moiety is crucial for antibacterial efficacy .

Bacterial StrainMIC (µg/mL)Compound
Staphylococcus aureus1.25Pyrrolidine Derivative
Streptococcus pneumoniae6.25Boronic Acid Derivative

Antiviral Activity

The antiviral potential of boronic acids has been explored in various studies. Certain derivatives have been shown to inhibit HIV replication effectively by acting as competitive inhibitors of HIV protease, with significantly improved binding affinities compared to standard treatments like darunavir . The mechanism involves alterations in RNA conformation that facilitate cleavage by RNases.

Case Studies

  • Inhibition of Cancer Cell Lines : A study evaluating the effects of boronic acid derivatives on renal cancer cells demonstrated that these compounds induce cell cycle arrest and apoptosis through upregulation of p21 expression .
  • Antibacterial Efficacy : A series of experiments on pyrrolidine-substituted boronic acids revealed enhanced activities against S. pneumoniae, with certain modifications leading to fourfold increases in potency compared to earlier derivatives .

Q & A

Q. What synthetic strategies are recommended for preparing [4-Chloro-3-(pyrrolidin-1-yl)phenyl]boronic acid derivatives?

Answer: The synthesis of aryl boronic acids typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or transesterification of boronic esters. For example:

  • Transesterification : Solid-phase transesterification using methyl boronic acid can replace traditional biphasic methods, enabling easier isolation of aromatic boronic esters .
  • Protection/Deprotection : Use diols (e.g., pinacol) to stabilize boronic acids as esters, preventing undesired hydrolysis during synthesis .

Q. Key Considerations :

  • Monitor reaction pH to avoid decomposition.
  • Use anhydrous solvents to minimize ester hydrolysis.

Q. How should researchers characterize the purity and stability of this compound?

Answer:

  • Chromatography : LC-MS/MS is optimal for detecting trace impurities (e.g., genotoxic boronic acids) with detection limits <1 ppm .
  • NMR Spectroscopy : Track oxidation kinetics (e.g., H₂O₂-induced conversion of boronic esters to phenols) using time-resolved ¹H NMR .
  • Thermal Stability : DSC/TGA can assess decomposition temperatures, critical for storage conditions.

Q. How does the pyrrolidine substituent influence the compound’s reactivity in aqueous environments?

Answer: The pyrrolidine group introduces steric and electronic effects:

  • Steric Hindrance : Reduces hydrolysis rates by stabilizing the boronic ester-diol equilibrium .
  • Electronic Effects : The electron-rich pyrrolidine may enhance oxidative stability by modulating boron’s electrophilicity.

Q. Experimental Design :

  • Compare oxidation rates of [4-Chloro-3-(pyrrolidin-1-yl)phenyl]boronic acid with analogs lacking pyrrolidine using H₂O₂ and NMR .
  • Use affinity assays (e.g., alizarin red S) to quantify diol-binding affinity and correlate with hydrolysis rates .

Q. What role could this compound play in stimuli-responsive drug delivery systems?

Answer: Boronic acids form dynamic complexes with diols (e.g., glucose), enabling glucose-sensitive hydrogels for insulin delivery:

  • Mechanism : The compound’s boronic acid moiety binds glucose, triggering hydrogel swelling and drug release .
  • Optimization : Adjust diol affinity (e.g., using pinacol vs. neopentyl glycol) to tune release kinetics .

Q. Challenges :

  • Avoid cytotoxicity by ensuring complete removal of unreacted boronic acid.
  • Validate specificity using competing polyols (e.g., fructose) .

Q. How can researchers resolve contradictions in oxidation rate data for boronic esters?

Answer: Discrepancies between oxidation rates and hydrolysis equilibria arise from competing pathways:

  • Hypothesis Testing :
    • Perform parallel ARS (alizarin red S) assays to rank diol affinities independently of oxidation .
    • Use computational models (e.g., clogP predictions) to correlate oxidation propensity with lipophilicity .

Case Study :
Pinacol esters oxidize faster than neopentyl glycol esters despite lower diol affinity, indicating oxidation is not solely hydrolysis-dependent .

Q. What analytical methods are suitable for studying single-molecule conductance in boronic acid derivatives?

Answer:

  • 2D Conductance Histograms : Measure junction conductance under varying electric potentials (e.g., 100–200 mV) using scanning tunneling microscopy .
  • Oxidative Coupling : Apply controlled potentials to induce covalent bonding between boronic acid moieties, enabling nanostructure fabrication .

Q. Key Parameters :

  • Substrate choice (e.g., gold vs. graphene electrodes).
  • Solvent polarity to modulate charge transfer efficiency.

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